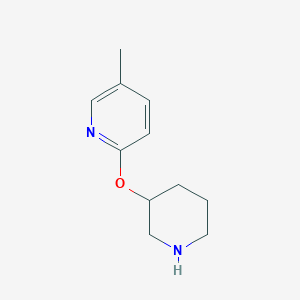

5-Methyl-2-(piperidin-3-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and a piperidin-3-yloxy group at the 2-position. It is primarily used in research and development, particularly in the pharmaceutical industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaH in DMF, alkyl halides in aprotic solvents.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkyl-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

Uniqueness

5-Methyl-2-(piperidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

5-Methyl-2-(piperidin-3-yloxy)pyridine, commonly encountered as its dihydrochloride salt, is a compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈Cl₂N₂O

- Molecular Weight : 250.17 g/mol

The compound features a pyridine ring substituted with a methyl group and a piperidine moiety. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.

This compound primarily functions as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is crucial in several neurological conditions, including Alzheimer's disease. By enhancing receptor activity without direct activation, it may lead to fewer side effects compared to traditional agonists.

Key Mechanisms:

- Allosteric Modulation : Increases receptor activity indirectly.

- Neuroprotective Effects : Promotes neuronal survival pathways, potentially protecting against neurodegeneration.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. The following table summarizes its efficacy against different cancers:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 - 92 |

| Ovarian Cancer | 10 - 50 |

| Colorectal Cancer | 15 - 60 |

The structural modifications in piperidine derivatives significantly influence their potency against these cancer cell lines.

Neuropharmacological Studies

In animal models, this compound has shown promise in alleviating cognitive impairment symptoms. For example, it improved memory deficits in rodents subjected to scopolamine-induced amnesia by enhancing cholinergic transmission through M4 receptor modulation.

Case Studies

- Alzheimer's Disease Model : In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant cognitive improvements and reduced amyloid-beta plaque accumulation, a hallmark of Alzheimer's pathology.

- Pain Management : Another study explored its role as a dual ligand for histamine H3 and sigma-1 receptors, showing potential efficacy in managing nociceptive and neuropathic pain. This dual action may provide a novel approach for pain relief with fewer side effects compared to existing analgesics.

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-3-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTHTPFLPLKAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.